N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenoxyacetamide
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Overview
Description
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
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Scientific Research Applications
Discovery and Characterization of Kinase Inhibitors
A study on the discovery of BMS-777607, a Met kinase inhibitor, highlights the process of identifying potent and selective inhibitors for cancer therapy. This research focuses on modifying the structure of compounds to improve enzyme potency, aqueous solubility, and kinase selectivity, leading to complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration (G. M. Schroeder et al., 2009).
Chemoselective Acetylation for Drug Synthesis
Research on chemoselective acetylation of 2-aminophenol using immobilized lipase for the synthesis of antimalarial drug intermediates underscores the importance of selecting optimal acyl donors and reaction conditions to achieve desired products efficiently (Deepali B Magadum & G. Yadav, 2018).
Synthesis of Novel Compounds with Antibacterial Activity
A study on the synthesis of novel thieno[2,3-c]pyridazines using a starting material demonstrates the preparation and antibacterial evaluation of new compounds. This work illustrates the process of creating compounds with potential therapeutic applications (A. S. Al-Kamali et al., 2014).
Development of Analgesic and Antipyretic Agents
Research on the design and discovery of paracetamol analogues as potential analgesic and antipyretic agents showcases green synthesis approaches. The study presents synthetic routes and evaluates the biological activities of the resulting compounds (Y. Dathu Reddy et al., 2014).
Exploration of Antimicrobial Agents
A paper on the in vitro activities of novel oxazolidinone antibacterial agents demonstrates the antimicrobial potential of new compounds. This research assesses the effectiveness of these agents against various bacterial clinical isolates, highlighting their potential in combating resistant bacterial infections (G. Zurenko et al., 1996).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
Similar compounds, such as imatinib, bind to an inactive abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby disrupting the signal transduction cascades they regulate .
Biochemical Pathways
They primarily disrupt signal transduction cascades, leading to effects on cell growth, differentiation, metabolism, and apoptosis .
Pharmacokinetics
Similar compounds have been synthesized and their pharmacokinetic profiles evaluated . The bioavailability of such compounds would depend on these ADME properties.
Result of Action
Tyrosine kinase inhibitors can lead to the disruption of signal transduction cascades, affecting cell growth, differentiation, metabolism, and apoptosis .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the compound and the biological context in which it is present .
Cellular Effects
Similar compounds have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have varying degrees of stability and degradation over time, and may exert long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, and may influence their localization or accumulation .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-14-7-12-18(23-22-14)20-15-8-10-16(11-9-15)21-19(24)13-25-17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMMYZBTCHAJEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.